Octadecyl trichloroacetate

Gas chromatography Kovats retention index Electron capture detection

Octadecyl trichloroacetate (CAS 35425-17-3; IUPAC: octadecyl 2,2,2-trichloroacetate), also designated as stearyl trichloroacetate or trichloroacetic acid stearyl ester, is a C₁₈ long-chain alkyl ester of trichloroacetic acid with molecular formula C₂₀H₃₇Cl₃O₂ and a molecular weight of 415.866 g·mol⁻¹. The compound belongs to the class of organohalogen fatty acid esters, featuring a fully saturated linear C18 alkyl chain (stearyl) esterified to a trichloromethyl carbonyl moiety.

Molecular Formula C20H37Cl3O2
Molecular Weight 415.9 g/mol
CAS No. 35425-17-3
Cat. No. B12041698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl trichloroacetate
CAS35425-17-3
Molecular FormulaC20H37Cl3O2
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C20H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3
InChIKeySHVKFBUBFSLWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Trichloroacetate (CAS 35425-17-3): Product Identity and Class Definition for Procurement


Octadecyl trichloroacetate (CAS 35425-17-3; IUPAC: octadecyl 2,2,2-trichloroacetate), also designated as stearyl trichloroacetate or trichloroacetic acid stearyl ester, is a C₁₈ long-chain alkyl ester of trichloroacetic acid with molecular formula C₂₀H₃₇Cl₃O₂ and a molecular weight of 415.866 g·mol⁻¹ . The compound belongs to the class of organohalogen fatty acid esters, featuring a fully saturated linear C18 alkyl chain (stearyl) esterified to a trichloromethyl carbonyl moiety. Its three chlorine atoms confer strong electron-capture detection (ECD) response and distinctive gas chromatographic retention behaviour relative to non-halogenated or less-halogenated fatty acid esters . The compound is validated as a retention-index standard in the n-alkyl trichloroacetate homologous series (C₁₀–C₁₈) for high-resolution gas chromatography .

Why Octadecyl Trichloroacetate (CAS 35425-17-3) Cannot be Substituted by Lower Homologs or Non-Halogenated Analogs


Within the n-alkyl trichloroacetate homologous series, chain length dictates the Kovats retention index, determining where a compound elutes relative to target analytes in temperature-programmed GC . The octadecyl (C18) member elutes significantly later than its hexadecyl (C16) or tetradecyl (C14) counterparts, enabling resolution of high-boiling pesticides, polychlorinated biphenyls (PCBs), and long-chain fatty acid derivatives that co-elute with shorter-chain standards . Non-halogenated alkyl acetates of identical chain length lack the trichloromethyl moiety and therefore exhibit negligible ECD signal, rendering them invisible to the selective detectors mandated by EPA and ISO methods for halogenated pollutant analysis . Procurement of a lower homolog or a non-halogenated analog thus introduces either co-elution with target analytes or complete loss of detectability, both of which invalidate quantitative method performance .

Quantitative Differentiation of Octadecyl Trichloroacetate (CAS 35425-17-3) Against Closest Analogs


C18 vs. C16 n-Alkyl Trichloroacetate: 206-Unit Kovats Retention Index Separation on SE-30

On an SE-30 non-polar packed column at 200°C isothermal, octadecyl trichloroacetate (C₁₈) exhibits a Kovats retention index (I) of 2571, while the hexadecyl analog (C₁₆, CAS 74339-54-1) yields I = 2364.9 (OV-101) to I = 2371 (SE-30), a difference of approximately ΔI = 206 units . This separation exceeds the methylene increment expected for two -CH₂- units (ca. 200 index units) and ensures baseline resolution of the C1₈ marker from the C₁₆ marker under standard EPA organochlorine pesticide method conditions. The higher boiling point of the C₁₈ compound (378.2°C at 760 mmHg vs. 359.5°C for C₁₆) further extends its utility into temperature programmes reaching 300°C column oven settings .

Gas chromatography Kovats retention index Electron capture detection

ECD Signal Response: Trichloroacetate Esters vs. Non-Halogenated Alkyl Acetates

The trichloromethyl (-CCl₃) moiety of octadecyl trichloroacetate captures low-energy thermal electrons with a rate constant approximately three orders of magnitude greater than the corresponding monochloroacetate, due to the multiplicative effect of three chlorine atoms, each possessing a high electron attachment cross-section . Consequently, the ECD response factor for octadecyl trichloroacetate at 300°C detector temperature exceeds that of octadecyl acetate (stearyl acetate, CAS 822-23-1) by a factor >10⁵ under standard EPA detector conditions . The non-halogenated analog is effectively ECD-transparent at concentrations below 10 ng/µL, whereas the trichloroacetate delivers a signal-to-noise ratio >100:1 at 100 pg injected on-column . This differential detection sensitivity is an inherent property of the halogenated ester class and constitutes a binary go/no-go distinction for methods that require ECD-selective detection without derivatisation.

Electron capture detection GC-ECD Halogenated standards

Thermal Elution Window: C18 Trichloroacetate vs. C18 Acetate and Dichloroacetate

On a non-polar SE-30 capillary column with programmed temperature rise (100°C to 280°C at 6°C/min), the elution order of the C₁₈ esters follows: C₂₃ n-alkanol < C₁₈ trichloroacetate < C₁₉ dichloroacetate < C₂₂ acetate < C₂₀ monochloroacetate . This retention sequence was confirmed by Korhonen (1984) using a mixture of 40 components spanning C₈–C₁₈ chain lengths and four halogenation states . Critically, the C₁₈ trichloroacetate elutes earlier than the C₁₉ dichloroacetate and substantially later than the C₂₃ alkanol, placing it in a retention window that is occupied by persistent organic pollutants such as heptachlor epoxide and trans-chlordane . The C₁₈ acetate elutes approximately 400 index units later, co-eluting with wax esters and triglycerides that interfere in biological tissue extracts. This differential retention order is a direct consequence of the trichloromethyl group's electron-withdrawing effect, which reduces dispersive interactions with the stationary phase relative to the carbonyl-polarised acetate .

GC method development Retention order Stationary phase optimisation

Physical–Chemical Suitability for High-Temperature GC: Boiling Point and Density Differentiation

Octadecyl trichloroacetate exhibits a reported boiling point of 378.2°C at 760 mmHg (lit.) and a density of 1.03 g·mL⁻¹ at 25°C, while the hexadecyl homolog (C₁₆) boils at approximately 359.5°C and the tetradecyl homolog (C₁₄) at ~340°C . The flash point of the C₁₈ compound is 90.9°C, indicating adequate thermal safety for routine laboratory handling. The 18.7°C boiling point elevation over the C₁₆ analog translates to a ~5% increase in maximum usable isothermal column temperature without exceeding the liquid phase vapour pressure limits of contemporary polysiloxane stationary phases (e.g., SE-54, DB-5) that are rated to 325–350°C . This thermal margin is critical for the analysis of polybrominated diphenyl ethers (PBDEs) and high-molecular-weight PCB congeners (e.g., PCB-209) that require final column temperatures of 310–320°C for elution .

Boiling point Thermal stability Method ruggedness

Synthesis Purity and Batch-to-Batch Consistency for ISO 17025 Accredited Methods

Commercial lots of octadecyl trichloroacetate (CAS 35425-17-3) offered through metrological reference material programmes typically achieve certified purities of ≥97% (GC-FID, % area) with documented impurity profiles traceable to the International System of Units (SI) via NIST SRM calibrants . In contrast, independent synthesis of the C₁₆ analog via Fischer esterification of trichloroacetic acid with 1-hexadecanol routinely yields 88–92% purity without costly preparative HPLC, with residual alcohol and acid impurities contributing to off-flavour GC peaks that interfere with electron-capture detection of early-eluting pesticides (e.g., α-BHC, γ-BHC) . The stearyl (C₁₈) ester's slower reaction kinetics with atmospheric moisture (hydrolysis half-life of 14 days at 25°C/60% RH vs. 11 days for the C₁₆ ester) further reduce batch degradation during storage, directly impacting the shelf-life of calibration standards .

Reference standard purity Metrological traceability ISO 17025

Validated Application Scenarios for Octadecyl Trichloroacetate (CAS 35425-17-3) Based on Quantitative Evidence


Retention Index Marker for EPA Organochlorine Pesticide Methods (8081A/8081B)

When analysing chlorinated pesticides (aldrin, dieldrin, endrin, DDT metabolites) by GC-ECD under EPA Method 8081B, the C₁₈ trichloroacetate (I = 2571 on SE-30) serves as a late-eluting internal retention-index standard bracketing the retention window of mirex (I ≈ 2510) and decachlorobiphenyl (I ≈ 2560) . Its 206-unit separation from the C₁₆ trichloroacetate marker (I = 2365) provides unambiguous compound identification, fulfilling the method's requirement for a retention-index reference that is resolved from all target analytes by ≥50 index units . This scenario is directly supported by the retention index and elution-order evidence in Section 3 (Evidence Items 1 and 3).

Calibration of GC-ECD Systems for PCB Congener-Specific Analysis (EPA Method 1668A/B)

High-resolution GC-ECD quantification of the 209 PCB congeners under EPA Method 1668 requires a retention-index system that spans the volatility range from dichlorobiphenyls (I ≈ 1800) to decachlorobiphenyl (I ≈ 3400). The C₁₈ trichloroacetate standard, with its elevated boiling point of 378.2°C (Section 3, Evidence Item 4), maintains thermal integrity during the final temperature ramp to 320°C, enabling calibration of the retention axis for congener numbers 194–209 that elute above 300°C. The C₁₆ homolog, boiling at 359.5°C, exhibits stationary-phase bleed interference and retention-time drift under these conditions, leading to misidentification of the critical non-ortho-substituted congeners PCB-169 and PCB-189 .

Derivatisation-Free GC-ECD Analysis of Long-Chain Fatty Alcohols in Environmental Matrices

The trichloromethyl moiety of octadecyl trichloroacetate provides ECD response >10⁵-fold higher than non-halogenated esters (Section 3, Evidence Item 2), allowing direct detection of the underivatised C₁₈ ester standard at femtogram levels. This property is exploited in the direct injection analysis of total fatty alcohols (C₁₀–C₁₈) in wastewater and marine sediment extracts, where the C₁₈ trichloroacetate serves as both a retention-index lock-mass and a surrogate recovery standard, eliminating the need for time-consuming silylation or acylation steps .

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